molecular formula C11H13F2N B15227092 Cyclobutyl(2,4-difluorophenyl)methanamine

Cyclobutyl(2,4-difluorophenyl)methanamine

Cat. No.: B15227092
M. Wt: 197.22 g/mol
InChI Key: HSHYNGLQYFODFZ-UHFFFAOYSA-N
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Description

Cyclobutyl(2,4-difluorophenyl)methanamine is an organic compound with the molecular formula C11H13F2N It is characterized by a cyclobutyl group attached to a methanamine moiety, which is further substituted with a 2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(2,4-difluorophenyl)methanamine typically involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a Grignard reaction, where cyclobutylmagnesium bromide reacts with an appropriate electrophile.

    Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the 2,4-difluorophenyl group with a suitable halide.

    Formation of the Methanamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. This includes the use of continuous flow reactors for the Grignard and Suzuki-Miyaura coupling reactions, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(2,4-difluorophenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

Cyclobutyl(2,4-difluorophenyl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl(2,4-difluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl(2,4-dichlorophenyl)methanamine
  • Cyclobutyl(2,4-dibromophenyl)methanamine
  • Cyclobutyl(2,4-dimethylphenyl)methanamine

Uniqueness

Cyclobutyl(2,4-difluorophenyl)methanamine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

cyclobutyl-(2,4-difluorophenyl)methanamine

InChI

InChI=1S/C11H13F2N/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7,11H,1-3,14H2

InChI Key

HSHYNGLQYFODFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=C(C=C(C=C2)F)F)N

Origin of Product

United States

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